N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide

Description

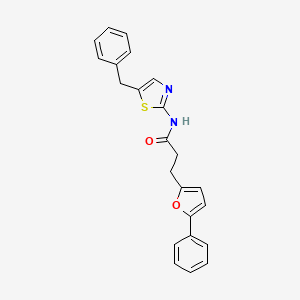

N-(5-Benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a 1,3-thiazole ring substituted with a benzyl group at the 5-position and a propanamide linker connecting it to a 5-phenylfuran moiety.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c26-22(14-12-19-11-13-21(27-19)18-9-5-2-6-10-18)25-23-24-16-20(28-23)15-17-7-3-1-4-8-17/h1-11,13,16H,12,14-15H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOITVSKFHOGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a furan moiety, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 401.5 g/mol .

Antitumor Activity

Research has highlighted the antitumor properties of derivatives related to this compound. A study conducted under the National Cancer Institute's Developmental Therapeutic Program evaluated various synthesized compounds, including those with similar structures. The findings indicated that these compounds demonstrated promising activity against several cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.37 | Induces apoptosis |

| Compound B | MCF-7 | 0.73 | Cell cycle arrest |

| Compound C | HepG2 | 0.95 | VEGFR-2 inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptotic cell death in cancer cells, particularly in HeLa cells .

- Cell Cycle Arrest : Research indicates that it can block the cell cycle at the sub-G1 phase, preventing further proliferation of cancerous cells .

- VEGFR Inhibition : In silico docking studies suggest that the compound interacts with the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis .

Case Studies and Research Findings

A notable study examined the effects of various thiazole derivatives on cancer cell proliferation. The results demonstrated that compounds similar to this compound significantly inhibited the growth of multiple cancer cell lines, reinforcing their potential as therapeutic agents .

Table 2: Summary of Case Studies

| Study Reference | Compound Tested | Cell Lines | Key Findings |

|---|---|---|---|

| Matiichuk et al., 2020 | Thiazole Derivatives | MCF-7, HeLa | Significant growth inhibition |

| Chaban et al., 2020 | Furan-Thiazole Compounds | A549, HepG2 | Induced apoptosis and cell cycle arrest |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide is C23H20N2O2S. This compound features a thiazole ring and a furan moiety, which are known for their biological activities. The structural configuration contributes to its interaction with biological targets, making it a candidate for further research in drug development.

Biological Activities

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of thiazole and furan have shown effectiveness against various cancer cell lines. A study demonstrated that compounds containing thiazole derivatives were effective in inhibiting the proliferation of cancer cells such as HeLa and HepG2, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Compounds derived from thiazole and furan have been reported to exhibit antimicrobial properties. The presence of the thiazole ring is particularly noted for its ability to enhance the antimicrobial efficacy of various agents . This suggests that this compound may also be evaluated for its potential as an antimicrobial agent.

Antiepileptic Potential

Preliminary studies on related compounds have indicated potential anticonvulsant effects. For example, a hybrid structure similar to this compound showed efficacy in animal models for epilepsy, suggesting that further exploration into the anticonvulsant properties of this compound could be valuable .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Anticancer Activity : A study evaluating thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity compared to standard treatments .

- Antimicrobial Efficacy : Research on furan derivatives demonstrated their ability to inhibit bacterial growth effectively, suggesting that modifications leading to compounds like this compound could yield similar or enhanced activity .

- Neuroprotective Effects : Investigations into related compounds highlighted their neuroprotective properties in animal models of epilepsy, warranting further exploration of this compound in this context .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Variations: Replacing oxadiazole (in 8d, 8e) with furan (as in the target compound and compound 31) alters electronic properties.

- Substituent Effects : The 5-benzyl group on the thiazole ring in the target compound introduces steric bulk and electron density, contrasting with smaller substituents like methyl (8e) or halogenated aryl groups (). These differences could modulate binding affinity to biological targets such as alkaline phosphatase .

- Biological Activity : Compound 8d (IC₅₀ = 1.878 mM) demonstrates superior alkaline phosphatase inhibition compared to 8e (IC₅₀ = 2.441 mM), highlighting the importance of para-substituted aryl groups (e.g., 4-methylphenyl) in enhancing activity . The target compound’s 5-phenylfuran may mimic this para-substitution effect, though experimental validation is required.

SAR Highlights :

- Thiazole Substitution : Methyl or halogenated groups on thiazole (e.g., 5-methyl in 8e, 4-fluorophenyl in 31) enhance activity by optimizing steric and electronic interactions. The benzyl group in the target compound may further improve target engagement .

- Linker Flexibility : The propanamide spacer in 8a–h and the target compound allows conformational adaptability, critical for binding to enzymes like alkaline phosphatase .

- Furan vs. Oxadiazole : Furan’s reduced polarity compared to oxadiazole may favor pharmacokinetic properties, as seen in compound 31’s anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.